molecular formula C6H9N3O B115137 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one CAS No. 153334-14-6

1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one

Cat. No. B115137
M. Wt: 139.16 g/mol
InChI Key: WYIBEJSJURTLIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the compound “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a solid with a molecular weight of 126.16 .

Scientific Research Applications

Antiviral Activity

1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one derivatives have been explored for their antiviral activities, particularly against the COVID-19 virus. The compound served as a precursor molecule in the synthesis of novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, which showed promising docking scores against the COVID-19 main protease, a key component in virus propagation (Rashdan et al., 2021).

Structural Analysis

(1H-1,2,4-Triazol-1-yl)methyl 3-(2,4-dichlorophenyl) propanoate, a derivative of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one, has been synthesized and analyzed structurally through methods like IR, 1H NMR, and X-ray diffraction. This provides valuable insight into the molecular structure and potential chemical behavior of these compounds (Shuang-hu, 2014).

Anticancer Activity

Compounds derived from 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one have been investigated for their anticancer activity. Structural and molecular docking studies of a specific derivative indicated its potential interaction with the EGFR kinase domain ATP binding site, suggesting a mechanism for its anticancer activity (Kaczor et al., 2013).

Safety And Hazards

The safety and hazards of similar compounds have been reported . For instance, “(1-甲基-1H-1,2,4-三唑-3-基)甲醇” has low toxicity but still needs to be handled and stored carefully .

Future Directions

The future directions for the development of similar compounds have been suggested . For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIBEJSJURTLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566404
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one

CAS RN

153334-14-6
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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